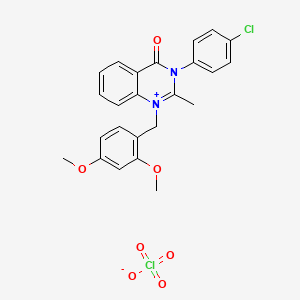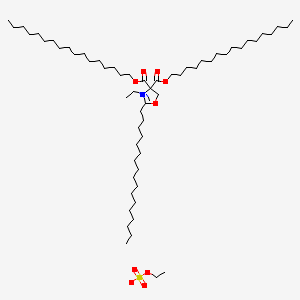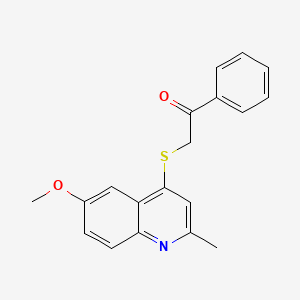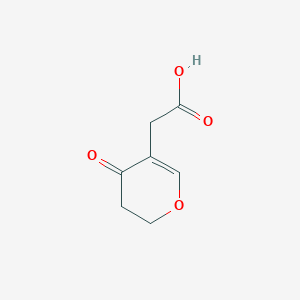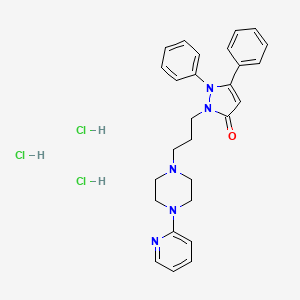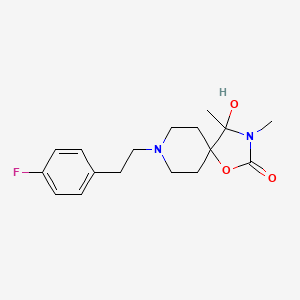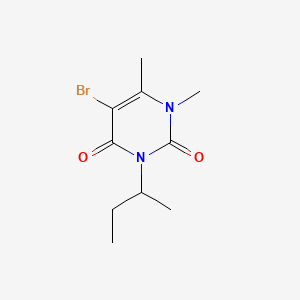
Uracil, 5-bromo-3-sec-butyl-1,6-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Uracil, 5-bromo-3-sec-butyl-1,6-dimethyl- is a nitrogen-containing heterocyclic compound. It is a derivative of uracil, a pyrimidine nucleobase found in RNA. This compound is known for its high herbicidal activity and low toxicity, making it useful in agricultural applications .
Méthodes De Préparation
The synthesis of Uracil, 5-bromo-3-sec-butyl-1,6-dimethyl- involves several steps:
Condensation: The starting materials, 2-bromobutane and urea, undergo condensation to form sec-butyl urea.
Cyclization: The sec-butyl urea is then cyclized in the presence of sodium hydride as a catalyst to form the uracil ring.
Bromination: The final step involves bromination using a Pyr-HBr-Br2 complex in acetic acid and chloroform as solvents.
Analyse Des Réactions Chimiques
Uracil, 5-bromo-3-sec-butyl-1,6-dimethyl- undergoes various chemical reactions:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the bromine substituent.
Substitution: The bromine atom can be substituted with other groups using reagents like sodium methoxide.
Applications De Recherche Scientifique
This compound has several scientific research applications:
Chemistry: It is used in the synthesis of other heterocyclic compounds.
Biology: It serves as a model compound for studying nucleic acid interactions.
Medicine: Research is ongoing to explore its potential as an antiviral and anticancer agent.
Industry: It is primarily used as an herbicide to control broadleaf and deep-root weeds.
Mécanisme D'action
The herbicidal activity of Uracil, 5-bromo-3-sec-butyl-1,6-dimethyl- is primarily due to its ability to inhibit photosynthesis in plants. It is absorbed by the roots and translocated to the leaves, where it disrupts the electron transport chain in chloroplasts, leading to the death of the plant .
Comparaison Avec Des Composés Similaires
Similar compounds include other substituted uracils like:
5-bromo-3-sec-butyl-6-methyluracil: Similar in structure but with different substituents.
3-sec-butyl-6-methyluracil: Lacks the bromine substituent, resulting in different chemical properties.
5-bromo-6-methyluracil: Another derivative with distinct herbicidal properties.
Uracil, 5-bromo-3-sec-butyl-1,6-dimethyl- stands out due to its unique combination of substituents, which confer specific chemical reactivity and biological activity.
Propriétés
Numéro CAS |
7692-45-7 |
|---|---|
Formule moléculaire |
C10H15BrN2O2 |
Poids moléculaire |
275.14 g/mol |
Nom IUPAC |
5-bromo-3-butan-2-yl-1,6-dimethylpyrimidine-2,4-dione |
InChI |
InChI=1S/C10H15BrN2O2/c1-5-6(2)13-9(14)8(11)7(3)12(4)10(13)15/h6H,5H2,1-4H3 |
Clé InChI |
UBPNZFXNWCPPTK-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)N1C(=O)C(=C(N(C1=O)C)C)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


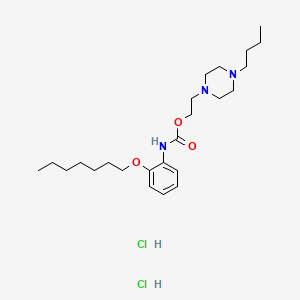
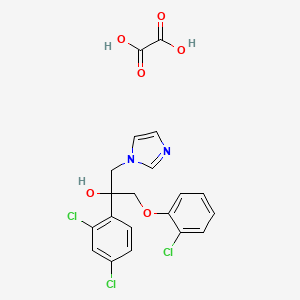
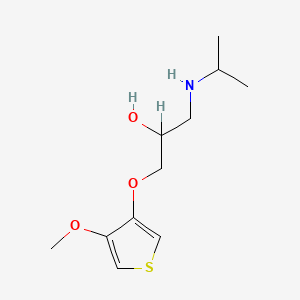
![N,N-dimethyl-4-(6-methylsulfanylimidazo[1,2-a]pyridin-2-yl)aniline](/img/structure/B12755591.png)
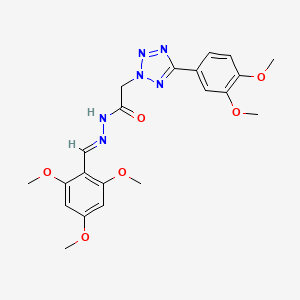

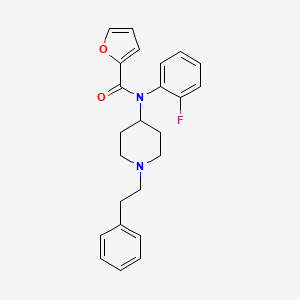
![N'-[1-(3,4-dihydro-2H-pyridin-1-yl)-1-hydroxyethyl]-2-(3-methoxyanilino)quinoline-4-carbohydrazide](/img/structure/B12755620.png)
